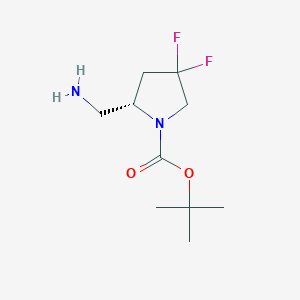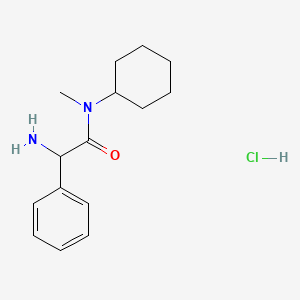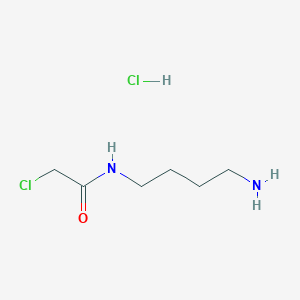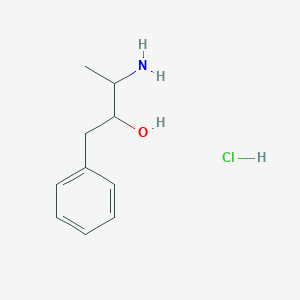
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Übersicht
Beschreibung
“(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine” is a fluorinated pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural products and pharmaceuticals. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines . The “difluoro” indicates the presence of two fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the Boc protecting group onto the pyrrolidine ring, followed by the introduction of the aminomethyl and difluoro groups . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the various substituents attached. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The Boc group could be removed under acidic conditions, and the aminomethyl group could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Building Blocks for Pseudopeptide Synthesis
"(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine" and related compounds serve as crucial intermediates in the synthesis of pseudopeptides. For example, the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives are synthesized from 4-aminobenzoic acid through regioselective amidomethylation. These derivatives are used as building blocks in the solid-phase synthesis of branched pseudopeptides, illustrating the compound's role in facilitating complex peptide construction (Pascal et al., 2000).
Suzuki-Miyaura Cross-Coupling Reactions
Potassium Boc-protected aminomethyltrifluoroborate, a derivative closely related to "(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine," has been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results. This showcases the compound's utility in facilitating carbon-carbon bond formation, a cornerstone reaction in organic synthesis (Molander & Shin, 2011).
Heterocycle and Tryptamine Construction
The compound has been used in developing new synthetic methods for constructing novel heterocycles and tryptamines, showcasing its versatility in generating complex structures relevant to pharmaceutical research. This includes the conversion of N-Boc anilines to various heterocyclic and tryptamine derivatives through sequential steps involving ortho-metalation and decarboxylative fragmentation (Nicolaou et al., 2009).
N-Boc Protection in Synthesis
The compound's derivatives, particularly the Boc-protected variants, have been instrumental in the chemoselective synthesis of other complex molecules. For example, an efficient and chemoselective method for N-Boc protection of amines showcases the broader utility of Boc-protected intermediates in maintaining the integrity of sensitive functional groups during synthetic procedures (Sunitha et al., 2008).
Computational Studies on Derivatives
Computational studies have been conducted on structures closely related to "(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine," such as 4-(Boc-amino) pyridine, to understand their spectroscopic properties better. These studies provide insights into the molecular modeling and vibrational frequencies of the compound, further highlighting its potential in various scientific applications (Vural, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFRDWLNRHXMY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363384-67-1 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)
